![molecular formula C22H21N5O2 B2783880 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-24-3](/img/structure/B2783880.png)
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an indole, a piperidine, and a pyrido[2,3-d]pyrimidin-4-one. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their prevalence in natural products and pharmaceuticals . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are a key part of many pharmaceuticals and natural products . Pyrido[2,3-d]pyrimidin-4-one is a nitrogen-containing heterocycle that is also found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the acetyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the indole ring can participate in electrophilic substitution reactions, while the piperidine ring can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of nitrogen in the indole, piperidine, and pyrido[2,3-d]pyrimidin-4-one rings could potentially make the compound basic .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Three-Component One-Pot Synthesis : A study demonstrated the synthesis of novel pyrido[2,3-d]pyrimidine indole derivatives through a three-component one-pot cyclocondensation Michael reaction. These derivatives exhibit various substituents, indicating a versatile synthetic approach that could lead to compounds with potential biological activities (Rangel et al., 2017).
Antimicrobial and Antioxidant Activities : Another research outlined the creation of new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones. These compounds were evaluated for their antimicrobial and antioxidant activities, showing promising results against bacterial and fungal strains (Saundane et al., 2012).
Chemical Structure and Molecular Interactions
Structural Characterization and DFT Analysis : The structural and electronic properties of synthesized pyrido[2,3-d]pyrimidine indole derivatives were explored using DFT and TD-DFT quantum chemical calculations. This study provides insight into the geometry and electronic structure of these compounds, essential for understanding their potential interactions and functionalities (Rangel et al., 2017).
Molecular Docking Studies : Research on the synthesis of N-ethyl-3-indolyl heterocycles, including 3-(pyrimidin-4-yl)-1H-indole derivatives, included docking studies to analyze their anti-bacterial activities. The computational analysis provides a basis for understanding the interaction between these compounds and bacterial proteins, aiding in the design of potent antimicrobial agents (El-Sayed et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(14-26-11-7-16-4-1-2-6-19(16)26)25-12-8-17(9-13-25)27-15-24-21-18(22(27)29)5-3-10-23-21/h1-7,10-11,15,17H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPBFVMRUGFIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)
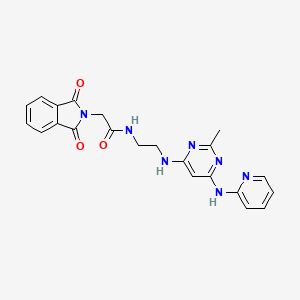
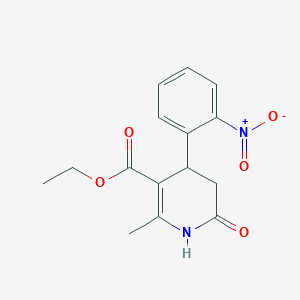
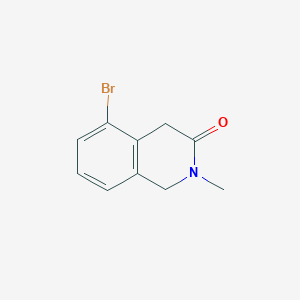
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)
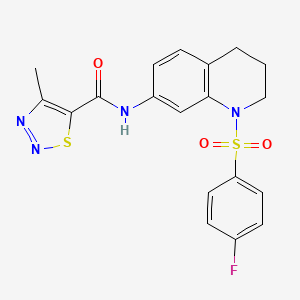
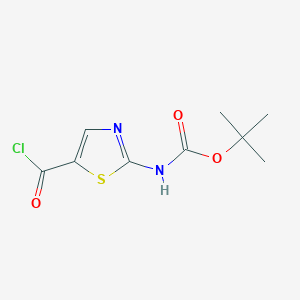
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)
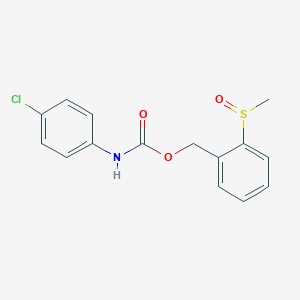
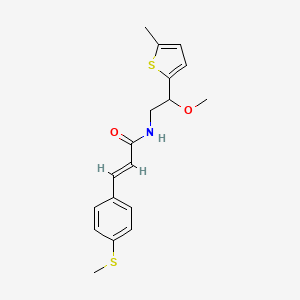
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)
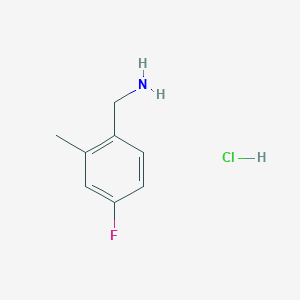
![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)